molecular formula C8H8BrNO2 B14713253 2-Bromophenyl methylcarbamate CAS No. 13538-27-7

2-Bromophenyl methylcarbamate

Cat. No.: B14713253
CAS No.: 13538-27-7
M. Wt: 230.06 g/mol
InChI Key: HHMDSPJREHDNKG-UHFFFAOYSA-N
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Description

2-Bromophenyl methylcarbamate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of carbamic acid, where the amino and carboxyl termini are substituted by a bromophenyl and a methyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 2-bromophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification using techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Products such as 2-azidophenyl methylcarbamate or 2-thiocyanatophenyl methylcarbamate.

    Oxidation: Products like 2-bromophenyl isocyanate.

    Reduction: Products such as 2-bromophenyl methylamine.

Scientific Research Applications

2-Bromophenyl methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromophenyl methylcarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromodiphenylamine: Similar in structure but with an amine group instead of a carbamate.

    4-Bromophenyl methylcarbamate: Similar but with the bromine atom at the para position.

    2-Bromo-N-phenylaniline: Similar but with an aniline group instead of a carbamate.

Uniqueness

2-Bromophenyl methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

13538-27-7

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(2-bromophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)

InChI Key

HHMDSPJREHDNKG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1Br

Origin of Product

United States

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